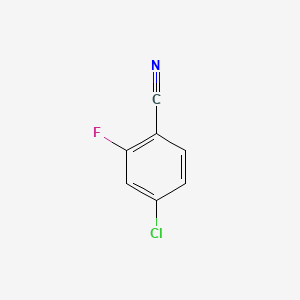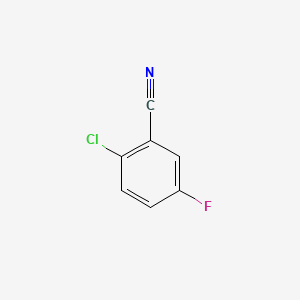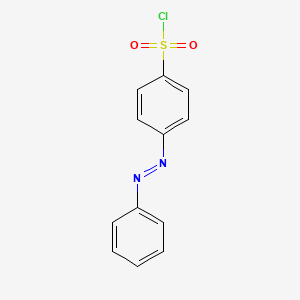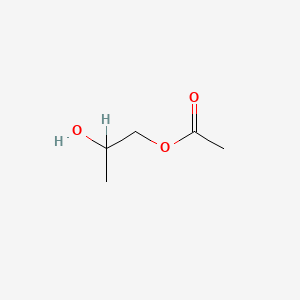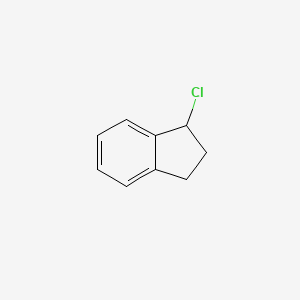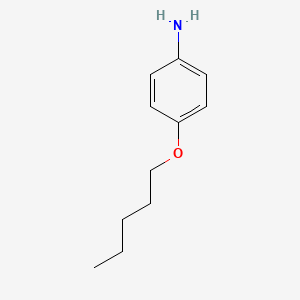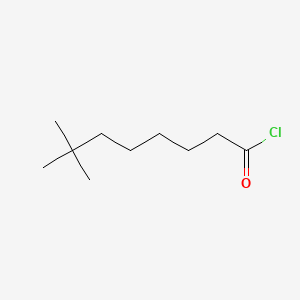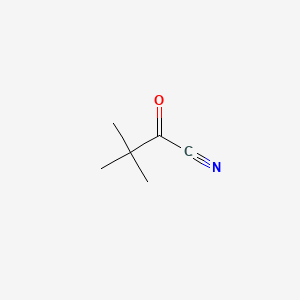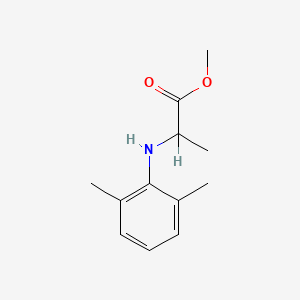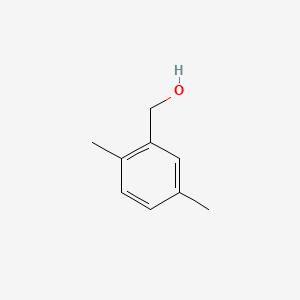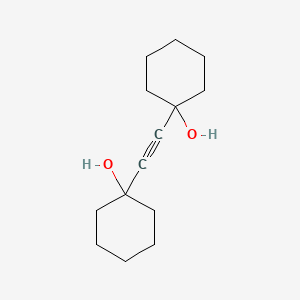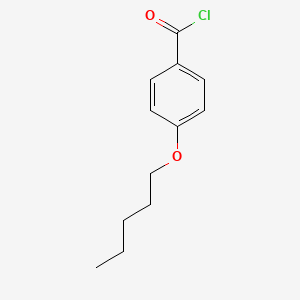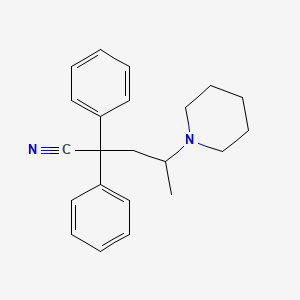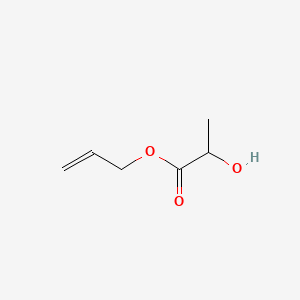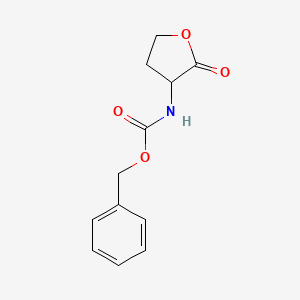
benzyl N-(2-oxooxolan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2-oxooxolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO412. It is also known as benzyl diethylcarbonyloxymethylolinate3. The compound can be viewed as the ester of carbamic acid and benzyl alcohol4.
Synthesis Analysis
The synthesis of carbamates, such as benzyl N-(2-oxooxolan-3-yl)carbamate, involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI5. This method offers mild reaction conditions and short reaction times5. Another common method for the synthesis of carbamates is the reaction of benzyl chloroformate with ammonia4.
Molecular Structure Analysis
The molecular weight of benzyl N-(2-oxooxolan-3-yl)carbamate is 235.24 g/mol12. The compound belongs to the class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group6.
Chemical Reactions Analysis
Carbamates, including benzyl N-(2-oxooxolan-3-yl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions7. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat7.Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl N-(2-oxooxolan-3-yl)carbamate are not fully detailed in the available literature. However, it is known that the compound is soluble in organic solvents and moderately soluble in water4.科学的研究の応用
Synthesis and Analytical Methods
- The Mannich-type condensation involving benzyl carbamate has been utilized in synthesizing 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives. This method provides a pathway to obtain benzyl [(2-oxido-1,3,2-dioxaphospholane-2-yl)arylmethyl]-carbamates and 2-hydroxyethyl 1-(N-benzoxycarbonylamino)arylmethylphosphonate monoesters, offering insights into new synthetic routes and mass spectrometric analysis of these compounds (Cai et al., 2007).
Pharmacological Research
- New benzene-based carbamates have been synthesized and evaluated for their potential to inhibit acetyl- and butyrylcholinesterase enzymes, highlighting some compounds' promising inhibitory effects on both enzymes. This research provides valuable data for the development of therapeutic agents (Bąk et al., 2019).
Vibrational and Spectroscopic Analysis
- A detailed experimental and theoretical study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) focusing on its vibrational and electronic properties. This study, combining FT-IR, FT-Raman, and UV–Visible spectroscopic analysis, enriches the understanding of BPMC's molecular structure and properties (Rao et al., 2016).
Enzymatic Resolution and Catalysis
- Research on the enzymatic resolution of Indinavir precursor in ionic liquids showed the efficiency of acylation using CALB as a biocatalyst, demonstrating a novel method for achieving high enantiomeric excess and the reuse of catalyst and medium (Lourenço et al., 2007).
- The gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has been shown to efficiently form piperidine derivatives and other nitrogen, oxygen, and carbon heterocycles, underlining the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).
Safety And Hazards
The safety and hazards associated with benzyl N-(2-oxooxolan-3-yl)carbamate are not fully detailed in the available literature. However, general safety precautions for handling carbamates include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required1.
将来の方向性
The future directions of research on benzyl N-(2-oxooxolan-3-yl)carbamate are not clear from the available literature. However, given its wide range of applications in various fields of research and industry3, it is likely that further studies will continue to explore its properties and potential uses.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.
特性
IUPAC Name |
benzyl N-(2-oxooxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-oxooxolan-3-yl)carbamate | |
CAS RN |
31332-88-4 |
Source


|
| Record name | MLS003106886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

